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Introduction
Vericiguat (brand name Verquvo®) is a first-in-class oral soluble guanylate cyclase (sGC)

stimulator developed for the treatment of symptomatic chronic heart failure with reduced

ejection fraction (HFrEF), particularly in patients with a recent history of worsening disease.[1]

[2][3] Heart failure is characterized by impaired nitric oxide (NO) signaling, leading to

decreased activity of sGC and subsequently lower levels of its second messenger, cyclic

guanosine monophosphate (cGMP).[4][5] This cGMP deficiency contributes to myocardial and

vascular dysfunction, including vasoconstriction, fibrosis, and cardiac hypertrophy. Vericiguat
targets this core pathophysiological mechanism by directly stimulating sGC and enhancing its

sensitivity to endogenous NO, thereby restoring cGMP levels and mitigating the downstream

effects of cardiac remodeling. This document provides a detailed technical overview of the

discovery, synthesis, and pharmacological profile of Vericiguat.

Discovery and Medicinal Chemistry
The discovery of Vericiguat was the result of a focused lead optimization program starting from

the first-in-class sGC stimulator, Riociguat. While Riociguat proved effective for treating

pulmonary hypertension, its pharmacokinetic profile, characterized by a relatively short half-life,

necessitated a three-times-daily dosing regimen, limiting its application in other cardiovascular

indications like chronic heart failure. The primary metabolic liability of Riociguat is N-

demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A1.
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The medicinal chemistry strategy, therefore, aimed to improve metabolic stability to achieve a

longer half-life suitable for once-daily dosing. The key structural modification leading to

Vericiguat was the replacement of the N-methyl group of Riociguat with a fluorine atom on the

central pyrazolopyridine core and altering the substituent on the pyrimidine ring. These efforts

led to the discovery of Vericiguat (compound 24 in the discovery campaign, BAY 1021189),

which exhibited significantly reduced oxidative metabolism and a superior pharmacokinetic

profile.
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Drug Discovery Workflow

Starting Point:
Riociguat

Challenge:
Short Half-Life

(3x Daily Dosing)

Primary Metabolic Liability:
N-Demethylation (CYP1A1)

Optimization Strategy:
Improve Metabolic Stability

Structure-Activity
Relationship (SAR) Studies

Lead Candidate:
Vericiguat (BAY 1021189)

Outcome:
Reduced Oxidative Metabolism
Long Half-Life (1x Daily Dosing)
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Caption: Logical workflow of the Vericiguat discovery program.
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Structure-Activity Relationship (SAR)
The optimization process involved systematic modifications to the Riociguat scaffold. Key

findings from the SAR studies are summarized below. The primary goal was to block the main

site of metabolic attack without compromising the compound's high potency as an sGC

stimulator.

Compound
Key Structural
Features

In Vitro Potency
(sGC Stimulation,
EC50)

Key Outcome

Riociguat
N-methyl group on

pyrimidine.
High

Potent sGC stimulator

but metabolically

labile (N-

demethylation).

Vericiguat

Fluorine on

pyrazolopyridine core;

N-H and

methoxycarbonyl

group on pyrimidine.

High

Significantly improved

metabolic stability and

longer half-life.

Synthesis of Vericiguat
Vericiguat, chemically named methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-

pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, is synthesized through a multi-step

process. The key steps in the reported synthesis involve the construction of two main

heterocyclic cores: the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine and the

substituted pyrimidine ring, which are then coupled.

A generalized synthetic scheme involves:

Formation of the Pyrazolopyridine Core: Condensation of a 5-amino-1H-pyrazole-3-

carboxylate with a substituted aldehyde to form the 5-fluoro-(2-fluorobenzyl)-1H-

pyrazolo[3,4-b]pyridine-3-carboxylate intermediate.
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Formation of the Pyrimidine Core: Construction of the pyrimidine-4,5,6-triamine derivative

through the reaction of [(E)-phenyldiazenyl]malononitrile with an appropriate amidine.

Coupling and Final Modification: The two core structures are coupled, followed by catalytic

hydrogenation and reaction with methyl chloroformate to install the final carbamate group,

yielding Vericiguat.

Various patents describe specific processes and purification methods to produce the final

active pharmaceutical ingredient in high yield and purity.

Mechanism of Action
Vericiguat exerts its therapeutic effect by directly targeting the NO-sGC-cGMP signaling

pathway, which is impaired in heart failure. Its mechanism is twofold:

Direct sGC Stimulation: Vericiguat binds to a site on the beta-subunit of the sGC enzyme,

distinct from the NO binding site, and directly stimulates the enzyme to produce cGMP,

independent of NO availability.

Sensitization to NO: Vericiguat also sensitizes sGC to low levels of endogenous NO, acting

synergistically to further amplify cGMP production.

The resulting increase in intracellular cGMP activates downstream signaling cascades,

primarily through protein kinase G (PKG), leading to the relaxation of vascular smooth muscle

(vasodilation) and beneficial anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects on the

heart and vasculature.
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NO-sGC-cGMP Signaling Pathway
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Caption: Mechanism of action of Vericiguat on the NO-sGC-cGMP pathway.

Pharmacology
Preclinical Pharmacology
The preclinical activity of Vericiguat was characterized in both enzymatic and cell-based

assays. These studies confirmed its potent activity as an sGC stimulator.

Table 1: In Vitro Activity of Vericiguat
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Assay Type Condition Parameter Value

Recombinant sGC
Enzyme Assay

NO-independent
Fold Stimulation (at
100 µM)

57.6-fold

Recombinant sGC

Enzyme Assay

With NO donor

(DEA/NO 100 nM)

Fold Stimulation (at

100 µM)
341.6-fold

sGC-Overexpressing

CHO Cells
NO-independent EC50 1005 ± 145 nM

sGC-Overexpressing

CHO Cells

With NO donor (SNAP

30 nM)
EC50 39.0 ± 5.1 nM

| sGC-Overexpressing CHO Cells | With NO donor (SNAP 100 nM) | EC50 | 10.6 ± 1.7 nM |

Pharmacokinetics
Vericiguat was designed for an improved pharmacokinetic profile, allowing for once-daily

administration. Its key pharmacokinetic parameters in humans are summarized below.

Table 2: Pharmacokinetic Properties of Vericiguat in Humans

Parameter Value Notes

Bioavailability 93% When taken with food.

Time to Peak (Tmax) ~1 hour Following a 10 mg oral dose.

Plasma Protein Binding ~98% Primarily to albumin.

Volume of Distribution (Vd) ~44 Liters

Metabolism
Glucuronidation (UGT1A9,

UGT1A1)

Forms an inactive N-

glucuronide metabolite. <5%

metabolized by CYP450s.

Half-life (t1/2) ~30 hours In patients with heart failure.

| Clearance | Low (~1.3 L/h) | In patients with systolic heart failure. |
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Clinical Development
The clinical development program for Vericiguat in HFrEF was designed to assess its efficacy

and safety on top of standard-of-care therapies. The progression from Phase II to Phase III was

guided by a dose-finding study that evaluated changes in a key cardiac biomarker.

Clinical Trial Progression

Phase II: SOCRATES-REDUCED Trial

Objective:
Dose-finding and tolerability

Primary Endpoint:
Change in NT-proBNP levels

Result:
No significant change in pooled analysis,
but dose-response relationship observed

Phase III: VICTORIA Trial

Informed Dose Selection
(10 mg target)

Objective:
Evaluate efficacy and safety in worsening HFrEF

Primary Endpoint:
Composite of CV Death or

First HF Hospitalization
FDA Approval (2021)

Positive Outcome

Click to download full resolution via product page

Caption: Clinical trial progression from Phase II to Phase III.
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SOCRATES-REDUCED (Phase II)
The SOCRATES-REDUCED trial was a Phase II, randomized, double-blind, placebo-

controlled, dose-finding study. Its primary objective was to determine the optimal dose and

assess the tolerability of Vericiguat in patients with HFrEF who had a recent worsening event.

The primary endpoint was the change from baseline in log-transformed N-terminal pro-B-type

natriuretic peptide (NT-proBNP) levels at 12 weeks. While the pooled comparison of Vericiguat
groups against placebo did not show a statistically significant difference, an exploratory

analysis revealed a dose-dependent reduction in NT-proBNP, with the 10 mg daily dose

showing the most significant effect. This finding was crucial for selecting the target dose for the

subsequent Phase III trial.

VICTORIA (Phase III)
The VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection

Fraction) trial was a pivotal Phase III, randomized, placebo-controlled, double-blind, multicenter

study involving 5,050 patients with HFrEF (LVEF <45%) and a recent worsening heart failure

event. Patients were randomized to receive either Vericiguat (titrated to a target dose of 10 mg

once daily) or a placebo, in addition to guideline-directed medical therapy. The primary

endpoint was the composite of time to first event of cardiovascular death or heart failure

hospitalization.

Table 3: Key Efficacy Outcomes of the VICTORIA Trial
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Endpoint
Vericiguat
(N=2526)

Placebo
(N=2524)

Hazard
Ratio (95%
CI)

p-value

Absolute
Risk
Reduction
(per 100
patient-
years)

Primary

Composite(
CV Death or
First HF
Hospitalizat
ion)

35.5% 38.5%
0.90 (0.82–
0.98)

0.019 4.2

Cardiovascul

ar Death
16.4% 17.5%

0.93 (0.81–

1.06)
- -

First Heart

Failure

Hospitalizatio

n

25.9% 29.1%
0.90 (0.81–

1.00)
- -

(Data sourced from Armstrong PW, et al. N Engl J Med. 2020)

The trial successfully met its primary endpoint, demonstrating a statistically significant 10%

relative reduction in the risk of cardiovascular death or first heart failure hospitalization for

patients treated with Vericiguat. The drug was generally well-tolerated, with higher rates of

symptomatic hypotension and syncope that were not statistically significant compared to

placebo, and a higher incidence of anemia.

Experimental Protocols
Stimulation of Recombinant Soluble Guanylate Cyclase
(sGC)

Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.

Objective: To determine the in vitro stimulatory activity of compounds on purified sGC.
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Procedure:

Recombinant sGC (α1/β1) was purified from Sf9 insect cells.

The assay was performed in a buffer containing 50 mM triethanolamine (pH 7.5), 50 mM

NaCl, 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT, and 3 mM

glutathione.

The enzyme reaction was initiated by adding a mixture of GTP (0.1 mM) and the test

compound (at various concentrations) to the enzyme solution.

The reaction mixture was incubated for 10 minutes at 37°C.

The reaction was terminated by the addition of 0.5 M EDTA.

The amount of cGMP produced was quantified using a commercial cGMP enzyme

immunoassay (EIA) kit.

Data was analyzed to calculate EC₅₀ values and fold stimulation over basal activity. For

synergistic effects, the NO donor DEA/NO was included in the reaction mixture.

sGC-Overexpressing Cell-Based Assay
Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.

Objective: To assess the activity of compounds in a cellular environment with overexpressed

sGC.

Procedure:

A Chinese Hamster Ovary (CHO) cell line stably overexpressing rat sGC (α1/β1 subunits)

was used.

Cells were seeded in 96-well plates and grown to confluency.

The growth medium was removed, and cells were washed with a stimulation buffer.
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Cells were pre-incubated with the phosphodiesterase inhibitor IBMX (1 mM) for 10

minutes at 37°C.

Test compounds were added at various concentrations and incubated for another 10

minutes at 37°C. For synergy experiments, the NO donor S-nitroso-N-acetyl-d,l-

penicillamine (SNAP) was co-incubated.

The reaction was stopped by aspirating the buffer and lysing the cells with ethanol.

The cell lysates were centrifuged, and the supernatant was evaporated.

The dried residue was reconstituted, and the intracellular cGMP concentration was

determined using a cGMP EIA kit.

EC₅₀ values were calculated from the concentration-response curves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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